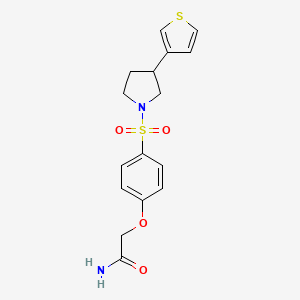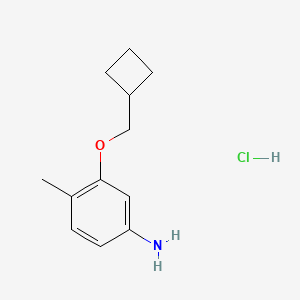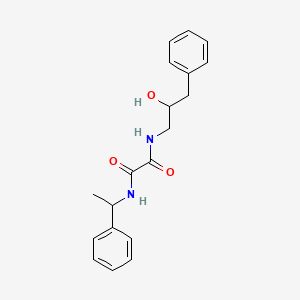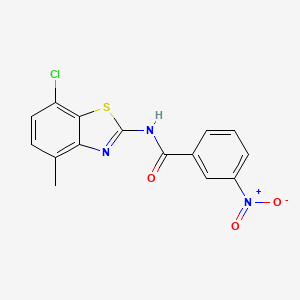![molecular formula C20H24N2O4S B2530895 N-(4-méthyl-5-oxo-2,3,4,5-tétrahydrobenzo[f][1,4]oxazépin-7-yl)-2,3,5,6-tétraméthylbenzènesulfonamide CAS No. 922006-84-6](/img/structure/B2530895.png)
N-(4-méthyl-5-oxo-2,3,4,5-tétrahydrobenzo[f][1,4]oxazépin-7-yl)-2,3,5,6-tétraméthylbenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality 2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse Organique et Catalyse
Borylation catalysée par le palladium :N-(4-méthyl-5-oxo-2,3,4,5-tétrahydrobenzo[f][1,4]oxazépin-7-yl)-2,3,5,6-tétraméthylbenzènesulfonamide : a été utilisé en synthèse organique :
- Borylation : Il sert de source de bore dans les réactions de borylation catalysées par le palladium. Par exemple, il peut être utilisé pour la borylation des liaisons C-H benzyliques dans les alkylbenzènes afin de former des pinacolate de benzyl bore .
Chimie Analytique
Dosages colorimétriques : Le produit d'oxydation du composé, 3,3',5,5'-tétraméthylbenzidine (TMB), est largement utilisé dans les dosages colorimétriques. Le TMB présente une sensibilité et une stabilité élevées, ce qui le rend plus sûr que les réactifs traditionnels comme l'aniline ou l'o-toluidine. Les chercheurs utilisent le TMB dans les dosages immunoenzymatiques (ELISA) et autres méthodes diagnostiques .
Spectroscopie RMN
Composé de référence :1,2,4,5-tétraméthylbenzène : (TMB) sert de standard pour la spectroscopie RMN quantitative. Son déplacement chimique à 2,3 ppm (dans CDCl₃) fournit un point de référence fiable pour les expériences RMN .
Sondes biochimiques
Marquage et détection : La structure unique du composé peut lui permettre de servir de sonde biochimique. En attachant des étiquettes fluorescentes ou radioactives, les chercheurs peuvent suivre ses interactions avec les molécules biologiques, aidant dans les études liées aux processus cellulaires et à la fonction des protéines.
Ces applications mettent en évidence la polyvalence et l'impact potentiel de This compound dans diverses disciplines scientifiques. Gardez à l'esprit que la recherche en cours peut révéler des utilisations supplémentaires pour ce composé intrigant ! 🌟 .
Propriétés
IUPAC Name |
2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-12-10-13(2)15(4)19(14(12)3)27(24,25)21-16-6-7-18-17(11-16)20(23)22(5)8-9-26-18/h6-7,10-11,21H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUBXPKLTNFNDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B2530813.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B2530817.png)


![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2530821.png)
![Methyl 4-((4-oxo-9-(2,2,6,6-tetramethylpiperidin-4-yl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2530822.png)




![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2530833.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2530834.png)

